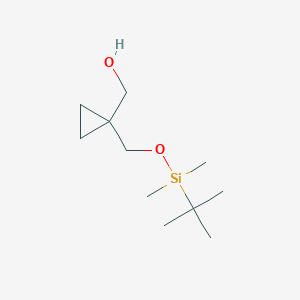

(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol

Description

Properties

IUPAC Name |

[1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2Si/c1-10(2,3)14(4,5)13-9-11(8-12)6-7-11/h12H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQZYGDRTDFDEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1(CC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol typically involves the protection of the hydroxyl group of cyclopropylmethanol using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole in a solvent like methylene chloride. The reaction conditions are mild, usually at room temperature, and the yield is generally high .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

Scientific Research Applications

Building Block for Organic Synthesis

One of the primary applications of (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol is as a versatile building block in organic synthesis. It serves as an intermediate in the synthesis of various biologically active compounds. The presence of the tert-butyldimethylsilyl (TBDMS) group enhances the stability and reactivity of the compound, making it an ideal candidate for further transformations.

Case Study: Synthesis of Marine Metabolites

Research has demonstrated that this compound can be utilized in synthesizing marine metabolites such as ent-chromazonarol. A study published in Bioorganic & Medicinal Chemistry Letters highlighted its role in constructing complex natural products, showcasing its utility in the field of medicinal chemistry .

Synthesis of Chiral Compounds

The compound has also been employed in asymmetric synthesis, particularly in the production of chiral alcohols and amines. Its ability to participate in stereoselective reactions allows chemists to create optically active compounds that are essential in pharmaceuticals.

Data Table: Enantioselectivity in Reductions

| Reaction Type | Substrate Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Reduction of α-halo ketones | Aromatic | CBS oxazaborolidine | 78-100 | >98 |

| Reduction of α-silyloxy ketones | Aliphatic | Chiral hydride | 87-99 | 92-96 |

This table summarizes the effectiveness of (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol as a precursor in various reduction reactions, demonstrating its importance in producing high-purity chiral products .

Nonlinear Optics

Another significant application of (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol is in the field of nonlinear optics. The compound has been used as a monomer for synthesizing phenylene–ethynylene oligomers, which are materials with applications in photonic devices.

Case Study: Optical Properties

A study published in Macromolecules explored the optical properties of materials derived from this compound, indicating its potential for use in advanced optical applications . The findings suggest that derivatives exhibit favorable nonlinear optical responses, making them suitable for applications such as frequency doubling and optical switching.

Mechanism of Action

The mechanism of action of (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The tert-butyl(dimethyl)silyl group provides steric protection, allowing the compound to interact selectively with enzymes or receptors. The cyclopropyl group can participate in ring-opening reactions, which can be crucial in biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Cycloalkane Rings

(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol

- Structure : Replaces the cyclopropane ring with a cyclobutane ring.

- Molecular Formula : C₁₃H₂₈O₂Si (MW: 244.45 g/mol).

- Steric Effects: Larger ring size may alter steric interactions in catalytic processes .

15cc: (2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone

- Structure: Cyclopropane ring with a phenoxy group and a ketone-pyrrolidine substituent.

- Key Differences :

Analogues with Modified Silyl Protecting Groups

QD-4755: (1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)methanol

- Structure : Replaces TBDMS with tert-butyldiphenylsilyl (TBDPS) group.

- Key Differences :

Compound 9: Silyl-Protected Nucleoside Derivative

Functionalized Derivatives in Medicinal Chemistry

Compounds 16 and 17: Cyclopropanol-Containing Amines

- Structure: Cyclopropanol-TBDMS hybrids linked to amine chains.

- Synthetic Routes: Prepared via alkylation of amines, demonstrating modular approaches to cyclopropane-functionalized therapeutics .

Comparative Data Table

Research Findings and Implications

- Synthetic Utility: The TBDMS group in (1-(((TBDMS-O)methyl)cyclopropyl)methanol facilitates selective protection-deprotection strategies, critical in multi-step syntheses .

- Steric vs. Electronic Effects : Comparisons between TBDMS and TBDPS analogs reveal that steric factors dominate over electronic effects in determining reaction rates .

Biological Activity

(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol, with the CAS number 737790-46-4, is a chemical compound notable for its structural features, including a cyclopropyl group and a tert-butyldimethylsilyl protective group. This compound is primarily utilized in organic synthesis and biochemical research due to its unique reactivity and ability to serve as a substrate in various biological assays.

- Molecular Formula : C₁₁H₂₄O₂Si

- Molar Mass : 216.39 g/mol

- Density : 0.930 g/cm³ (predicted)

- Boiling Point : 238.1 °C (predicted)

- pKa : 15.10 (predicted)

The biological activity of (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol can be attributed to its interaction with specific molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing the compound to selectively interact with enzymes or receptors involved in biochemical pathways. The cyclopropyl moiety can facilitate ring-opening reactions, which are crucial for various enzymatic processes.

Enzyme Studies

The compound has been employed in studies investigating enzyme mechanisms, particularly as a substrate for various enzymatic reactions. Its structural characteristics allow it to mimic natural substrates, making it valuable in understanding enzyme specificity and catalytic mechanisms.

Case Studies and Research Findings

-

Synthesis and Biological Evaluation :

- A study focused on synthesizing derivatives of cyclopropylmethanol highlighted the utility of (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol as an intermediate in producing biologically active molecules. The protective group allows for selective functionalization without compromising the integrity of the cyclopropyl structure .

-

Inhibition Studies :

- Similar compounds have demonstrated inhibitory effects on receptor tyrosine kinases, which are implicated in tumor growth and angiogenesis. For instance, compounds exhibiting structural similarities have shown IC50 values in the low micromolar range against VEGFR-2 kinase, suggesting potential applications in cancer therapy .

- Biochemical Assays :

Data Table: Comparison of Biological Activity

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Biological Activity |

|---|---|---|---|---|

| (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol | 737790-46-4 | C₁₁H₂₄O₂Si | 216.39 | Substrate for enzymatic reactions |

| Analog A | TBD | C₁₁H₂₄O₂ | TBD | Kinase inhibition |

| Analog B | TBD | C₁₁H₂₄O₂ | TBD | Antitumor activity |

Q & A

Q. What are the standard synthetic routes for (1-(((tert-butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol, and how can reaction conditions be optimized?

The synthesis typically involves silyl ether protection of hydroxyl groups followed by cyclopropane ring formation. A common approach includes:

- Step 1 : Protection of a primary alcohol with tert-butyldimethylsilyl (TBS) chloride under anhydrous conditions (e.g., in dichloromethane with imidazole as a base) .

- Step 2 : Cyclopropanation via [2+1] cycloaddition using a transition-metal catalyst (e.g., Simmons-Smith conditions with Zn/Cu) or carbene insertion .

- Optimization : Adjust reaction time, temperature (e.g., 0°C to room temperature), and stoichiometry of reagents to minimize side products like ring-opened byproducts. Use TLC or HPLC to monitor reaction progress .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

Key characterization methods include:

Q. What solvents and formulations are suitable for solubility and stability studies?

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO, methanol, or THF. Prepare stock solutions in anhydrous DMSO (10 mM) for biological assays .

- Stability : Store at -80°C in sealed vials under inert gas (e.g., argon) to prevent hydrolysis of the silyl ether group. Avoid prolonged exposure to moisture or acidic conditions .

Advanced Research Questions

Q. How does the steric bulk of the TBS group influence the compound’s reactivity in cyclopropane ring-opening reactions?

The TBS group acts as a steric shield , stabilizing the cyclopropane ring against nucleophilic attack. Experimental strategies to study this include:

- Comparative Kinetics : Compare reaction rates of the TBS-protected compound with unprotected analogs in nucleophilic environments (e.g., aqueous acidic/basic conditions). Use HPLC to quantify residual substrate .

- Computational Modeling : DFT calculations to analyze bond angles and electron density distribution around the cyclopropane ring .

Q. What are the challenges in achieving stereochemical control during cyclopropanation, and how can they be addressed?

Cyclopropanation often yields diastereomeric mixtures due to non-directional ring closure. Mitigation strategies:

- Chiral Catalysts : Use enantioselective catalysts (e.g., Rh(II) or Cu(I) complexes) to favor specific transition states .

- Chromatographic Resolution : Separate diastereomers via preparative HPLC with chiral columns (e.g., Chiralpak IA/IB) .

- Crystallography : Confirm stereochemistry via X-ray diffraction of single crystals grown in hexane/ethyl acetate .

Q. How can the compound’s bioactivity be evaluated in enzyme inhibition assays, and what are common pitfalls?

- Assay Design : Test against target enzymes (e.g., oxidoreductases) in buffer (pH 7.4) with NADH/NADPH cofactors. Monitor activity via fluorescence or UV-Vis spectroscopy .

- Pitfalls :

Q. What analytical methods are recommended for detecting degradation products under accelerated stability conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.